molecular formula C5H4F3N3 B1344015 3-(Trifluoromethyl)pyrazin-2-amine CAS No. 213019-67-1

3-(Trifluoromethyl)pyrazin-2-amine

Cat. No. B1344015
M. Wt: 163.1 g/mol
InChI Key: GDOQHWXDKQJKLT-UHFFFAOYSA-N
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Description

“3-(Trifluoromethyl)pyrazin-2-amine” is a chemical compound with the molecular formula C5H4F3N3 . It is a derivative of pyrazine, which is a heterocyclic aromatic organic compound. This compound has been used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “3-(Trifluoromethyl)pyrazin-2-amine” consists of a pyrazine ring with a trifluoromethyl group and an amine group attached to it . The exact structure can be represented by the InChI code: 1S/C5H4F3N3/c6-5(7,8)3-4(9)11-2-1-10-3/h1-2H,(H2,9,11) .


Physical And Chemical Properties Analysis

“3-(Trifluoromethyl)pyrazin-2-amine” has a molecular weight of 163.10 g/mol . Its InChI code is 1S/C5H4F3N3/c6-5(7,8)3-4(9)11-2-1-10-3/h1-2H,(H2,9,11) . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved sources.

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries

    • Trifluoromethylpyridines and their derivatives are widely used in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests .
    • The synthesis of these compounds involves the development of organic compounds containing fluorine . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
    • Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
    • The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Production of Crop-Protection Products

    • 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of trifluoromethylpyridine, is used in the production of several crop-protection products .
    • It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
  • FDA-Approved Drugs

    • Trifluoromethyl group-containing drugs have been approved by the FDA . These drugs exhibit numerous pharmacological activities .
    • The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .

Future Directions

While the specific future directions for “3-(Trifluoromethyl)pyrazin-2-amine” are not mentioned in the retrieved sources, it’s known that the development of fluorinated organic chemicals, including trifluoromethylpyridine (TFMP) derivatives, is becoming an increasingly important research topic . It’s expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-(trifluoromethyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3/c6-5(7,8)3-4(9)11-2-1-10-3/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOQHWXDKQJKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)pyrazin-2-amine

CAS RN

213019-67-1
Record name 3-(trifluoromethyl)pyrazin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Craig, BM Fox, C Hu, KW Lexa… - Journal of Medicinal …, 2022 - ACS Publications
Dual leucine zipper kinase (DLK) and leucine zipper-bearing kinase (LZK) are regulators of neuronal degeneration and axon growth. Therefore, there is a considerable interest in …
Number of citations: 4 pubs.acs.org

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